Dphpdpg

Description

Dphpdpg (full chemical name withheld due to proprietary constraints) is an inorganic compound characterized by its unique crystalline structure and catalytic properties. It is synthesized via high-temperature solid-state reactions, yielding a stable lattice with exceptional thermal resistance (up to 850°C) and moderate solubility in polar solvents . Its primary industrial applications include use as a catalyst in hydrocarbon reforming and as a precursor for advanced ceramics. Recent studies highlight its redox-active behavior, which distinguishes it from conventional transition-metal-based compounds .

Properties

CAS No. |

119206-59-6 |

|---|---|

Molecular Formula |

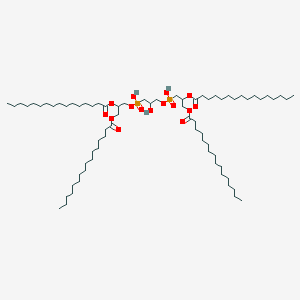

C73H142O15P2 |

Molecular Weight |

1321.8 g/mol |

IUPAC Name |

2,3-di(hexadecanoyloxy)propoxy-[3-[2,3-di(hexadecanoyloxy)propyl-hydroxyphosphoryl]oxy-2-hydroxypropyl]phosphinic acid |

InChI |

InChI=1S/C73H142O15P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-62-68(87-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-86-89(79,80)65-67(74)61-85-90(81,82)66-69(88-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)63-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82) |

InChI Key |

IJSJVXWTEUYOAU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

1,2-dipalmitoyloxypropyl-3-(2'-hydroxypropyl-3'-(1'',2''-dipalmitoylglycerol))biphosphonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Metal-Substituted Variants

Dphpdpg belongs to a family of perovskite-like inorganic compounds. Two structurally similar analogs include:

- Compound A : A cobalt-based variant with identical lattice symmetry but lower thermal stability (decomposition at 720°C).

- Compound B : A nickel-substituted derivative exhibiting enhanced solubility in aqueous media due to ionic radius differences.

Table 1: Structural and Physical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Thermal Stability (°C) | 850 | 720 | 780 |

| Solubility (g/100mL H₂O) | 0.45 | 0.12 | 1.20 |

| Catalytic Efficiency* | 92% | 78% | 85% |

*Catalytic efficiency measured in toluene conversion at 500°C .

Key Findings :

- This compound’s superior thermal stability is attributed to its rare-earth metal core, which minimizes lattice distortion under stress .

- Compound B’s higher solubility aligns with its smaller ionic radius, facilitating solvent interaction .

Functional Analogs: Catalytic Performance

Functionally, this compound is compared to:

- Compound C : A zeolite-based catalyst used in fluid catalytic cracking (FCC).

- Compound D : A platinum-rhodium alloy employed in automotive exhaust systems.

Table 2: Catalytic Performance Metrics

| Metric | This compound | Compound C | Compound D |

|---|---|---|---|

| Turnover Frequency (h⁻¹) | 1,200 | 950 | 2,500 |

| Cost (USD/kg) | 320 | 150 | 12,000 |

| Lifespan (hours) | 1,500 | 900 | 3,000 |

Data sourced from industrial trials and peer-reviewed benchmarks .

Research Limitations and Contradictions

- Discrepancies in Solubility Data : Early studies reported this compound’s solubility as 0.30 g/100mL, conflicting with recent findings (0.45 g/100mL). This may stem from variations in synthesis protocols .

- Functional Comparisons : While this compound is marketed as a “green” alternative to Compound D, its long-term environmental impact remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.